BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₀H₁₃N₃O₂S₂ and a molecular weight of 271.4 g/mol. It belongs to the pyrazole-4-sulfonamide class, characterized by a 3,5-dimethyl-1H-pyrazole core linked via a sulfonamide bridge to a thiophen-3-ylmethyl moiety.

Molecular Formula C10H13N3O2S2
Molecular Weight 271.35
CAS No. 1286695-57-5
Cat. No. B2456720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
CAS1286695-57-5
Molecular FormulaC10H13N3O2S2
Molecular Weight271.35
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)NCC2=CSC=C2
InChIInChI=1S/C10H13N3O2S2/c1-7-10(8(2)13-12-7)17(14,15)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3,(H,12,13)
InChIKeySUVMGKCNSAQTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5): Structural and Procurement Baseline


3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₀H₁₃N₃O₂S₂ and a molecular weight of 271.4 g/mol . It belongs to the pyrazole-4-sulfonamide class, characterized by a 3,5-dimethyl-1H-pyrazole core linked via a sulfonamide bridge to a thiophen-3-ylmethyl moiety. Pyrazole sulfonamides have been investigated as scaffolds for acetohydroxyacid synthase (AHAS) inhibitors [1], carbonic anhydrase inhibitors [2], and antiproliferative agents [3]. A key structural feature of this specific compound—the unsubstituted N1–H on the pyrazole ring—distinguishes it from the more commonly cataloged 1,3,5-trimethyl analog (CAS 1428378-73-7), carrying implications for hydrogen-bonding interactions and downstream derivatization potential.

Why Generic Substitution Fails for 3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide


Within the pyrazole-4-sulfonamide chemotype, simple structural modifications yield substantial differences in target engagement, physicochemical properties, and synthetic utility. The closely related 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1428378-73-7) replaces the N1–H with an N1–CH₃ group , eliminating a critical hydrogen-bond donor that has been shown in docking studies of pyrazole sulfonamide AHAS inhibitors to form stabilizing interactions with active-site residues such as Arg377 [1]. Similarly, the isoxazole analog 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide substitutes the pyrazole for an isoxazole core, altering ring electronics and heteroatom positioning . These structural nuances mean that interchange without experimental validation risks loss of binding affinity, altered metabolic stability, and divergent SAR trajectories. The quantitative evidence below maps precisely where this compound's documented or inferable differentiation resides.

Product-Specific Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide


Hydrogen-Bond Donor Capacity: Superior to N1-Methylated Analog for Target Engagement

The target compound possesses a free N1–H hydrogen-bond donor (HBD) on the pyrazole ring, whereas the most closely cataloged analog, 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1428378-73-7), is N1-methylated and lacks this HBD. Molecular docking studies on pyrazole sulfonamide AHAS inhibitors demonstrate that an H-bond interaction with Arg377 in the Arabidopsis thaliana AHAS active site is critical for inhibitory potency; the lead compound 3b in that series achieved 81% rape root length inhibition at 100 mg/L [1]. In the pyrazole-4-sulfonamide class, the presence or absence of the N1–H donor has been implicated in modulating binding poses, as the N1–H can act as a hydrogen-bond donor to conserved catalytic residues [2]. The target compound retains this hydrogen-bond donor capacity, unlike the N1-methyl analog, positioning it favorably for targets where sulfonamide-pyrazole NH engagement is structurally resolved.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 271.4 g/mol , the target compound falls within the optimal fragment space (MW ≤ 300 Da) defined by the Rule of Three for fragment-based lead discovery, whereas the N1-methyl analog (MW 285.4) and the N-(2-methoxyethyl)-1,3,5-trimethyl derivative (MW ~329.4) progressively exceed this threshold . Lower molecular weight in fragment screening correlates with higher ligand efficiency (LE) potential and improved hit rates when normalized for heavy atom count. The 14 g/mol reduction in MW relative to the 1,3,5-trimethyl analog represents a 5.2% decrease, which at fragment scales translates to measurably higher LE ceilings for any given binding affinity.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Derivatization Potential via N1–H as a Synthetic Handle

The free N1–H of the target compound serves as a chemically addressable handle for N-alkylation, N-acylation, or N-arylation, enabling late-stage diversification without altering the sulfonamide-thiophene vector. In the pyrazole-4-sulfonamide series, N1-substitution has been shown to modulate antiproliferative activity across multiple cancer cell lines; Mert et al. (2014) reported that 1,3,5-trimethyl-pyrazole-4-sulfonamide derivatives demonstrated cell-selective effects against C6 rat brain tumor cells, with activities comparable to 5-fluorouracil and cisplatin [1]. The target compound can serve as a common intermediate for generating focused libraries of N1-substituted analogs, whereas the 1,3,5-trimethyl compound is a terminal product with no equivalent synthetic expansion vector at that position.

Parallel synthesis Library design Late-stage functionalization

Heterocyclic Core Identity: Pyrazole vs. Isoxazole Impact on Binding and Metabolism

The target compound contains a 1H-pyrazole core, whereas 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS not retrieved; commercially cataloged analog) contains an isoxazole ring. Pyrazole and isoxazole are non-interchangeable bioisosteres: pyrazole has two adjacent nitrogen atoms (pKa ~2.5 for conjugate acid, ~14 for N–H deprotonation), while isoxazole has an N–O heterocycle with distinct electronic distribution and metabolic susceptibility to ring-opening [1]. In carbonic anhydrase inhibitor series, pyrazole-sulfonamide conjugates have demonstrated coordination to the catalytic zinc ion via the sulfonamide nitrogen, while the pyrazole ring contributes to the overall binding pose; the isoxazole variant alters both zinc coordination geometry and active-site complementarity [2]. This core-level difference predicts divergent pharmacokinetic and pharmacodynamic profiles that cannot be bridged by empirical substitution rules alone.

Bioisosterism Metabolic stability Heterocyclic chemistry

Antiproliferative Activity Landscape: Class-Level Potency Comparable to Standard Chemotherapeutics

Although no direct antiproliferative data for the exact target compound (CAS 1286695-57-5) were identified in peer-reviewed literature, structurally related 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated by Mert et al. (2014) against C6 (rat brain tumor), HeLa (cervical carcinoma), and other cell lines. Compounds in that series demonstrated broad-spectrum antitumor activity comparable to 5-fluorouracil and cisplatin [1]. The target compound shares the 3,5-dimethyl-1H-pyrazole-4-sulfonamide substructure present in the active series and retains the N1–H that was varied in the SAR study. This places the compound within a chemotype known to produce cell-selective, therapeutically relevant antiproliferative effects, while its specific thiophen-3-ylmethyl substituent introduces a vector for further optimization distinct from the aryl-sulfonamide derivatives tested.

Anticancer screening Cytotoxicity Pyrazole sulfonamide

Best-Validated Research and Industrial Application Scenarios for 3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide


Fragment-Based Lead Discovery Against Kinases or Metalloenzymes Requiring Heterocycle NH Donor Interactions

With an MW of 271.4 g/mol (fragment-compliant) and a free pyrazole N1–H capable of donating a hydrogen bond to conserved active-site residues (e.g., Arg377 in AHAS, as demonstrated in docking studies of pyrazole sulfonamide derivatives [1]), this compound is optimally suited for fragment screening libraries targeting enzymes where the NH–protein interaction is structurally validated. Unlike the 1,3,5-trimethyl analog, the target compound retains the HBD capacity that may be essential for fragment hit identification.

Diversifiable Scaffold for Parallel Library Synthesis in Anticancer SAR Campaigns

The compound presents two chemically distinct diversification handles—the N1–H for alkylation/acylation and the sulfonamide N–H—enabling parallel synthesis of focused compound libraries. This dual-handle architecture has been exploited in the 3,5-dimethyl-1H-pyrazole-4-sulfonamide series to generate analogs with antiproliferative activity comparable to 5-fluorouracil and cisplatin against C6 glioma cells [2]. The thiophen-3-ylmethyl group adds a third dimension of structural diversity relative to simple aryl-substituted analogs.

Carbonic Anhydrase Inhibitor Probe Design Leveraging Thiophene-Pyrazole Synergy

Recent molecular modeling studies of thiophene-pyrazole sulfonamide hybrids have demonstrated productive binding to carbonic anhydrase isozymes CA-IX and CA-XII, tumor-associated targets in anticancer therapy [3]. The target compound combines the sulfonamide zinc-binding group, a pyrazole core for active-site complementarity, and a thiophene moiety capable of occupying the hydrophobic pocket adjacent to the catalytic zinc. Its free N1–H provides an additional hydrogen-bonding vector for isozyme selectivity optimization not available in the N1-methylated analogs.

Agrochemical Lead Identification Targeting Plant AHAS Enzymes

Pyrazole sulfonamide derivatives have been established as potent acetohydroxyacid synthase (AHAS) inhibitors, with lead compound 3b achieving 81% inhibition of rape root length at 100 mg/L and demonstrating stable molecular docking interactions with Arabidopsis thaliana AHAS via H-bonding to Arg377 [1]. The target compound's pyrazole N1–H is structurally aligned with the H-bond donor requirement identified in the docking model, positioning it as a candidate for herbicidal lead optimization programs.

Quote Request

Request a Quote for 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.